3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921774-93-8
VCID: VC4882079
InChI: InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24)
SMILES: CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide

CAS No.: 921774-93-8

Cat. No.: VC4882079

Molecular Formula: C21H24N2O5

Molecular Weight: 384.432

* For research use only. Not for human or veterinary use.

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide - 921774-93-8

Specification

CAS No. 921774-93-8
Molecular Formula C21H24N2O5
Molecular Weight 384.432
IUPAC Name 3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Standard InChI InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24)
Standard InChI Key XASZTIGHVWFTCZ-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3

Introduction

Chemical Structure and Properties

Structural Characteristics

3,4,5-Triethoxy-N-(2-oxoindolin-5-yl)benzamide is a synthetic benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at positions 3, 4, and 5. The amide functional group links this aromatic system to a 2-oxoindolin-5-yl moiety, which introduces a heterocyclic indolinone structure. The compound’s molecular formula is C₂₁H₂₄N₂O₅, with a molecular weight of 384.432 g/mol.

Table 1: Key Chemical Properties

PropertyValue
CAS No.921774-93-8
IUPAC Name3,4,5-Triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Molecular FormulaC₂₁H₂₄N₂O₅
Molecular Weight384.432 g/mol
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChI KeyXASZTIGHVWFTCZ-UHFFFAOYSA-N

The compound’s solubility and stability data remain under investigation, though its logP value (estimated at ~2.0) suggests moderate lipophilicity, which may influence its pharmacokinetic profile.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves a multi-step protocol:

  • Preparation of 3,4,5-Triethoxybenzoic Acid: The starting material is derived from gallic acid via sequential ethylation using ethyl bromide or iodide in the presence of a base such as potassium carbonate.

  • Activation to Acid Chloride: The benzoic acid derivative is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amidation Reaction: The acid chloride is coupled with 5-amino-2-oxoindoline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU in dimethylformamide (DMF). Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Ethylation of Gallic AcidEtBr, K₂CO₃, acetone, reflux85–90%
Acid Chloride FormationSOCl₂, reflux, 4h95%
AmidationDCC, DMF, rt, 12h80–85%

Industrial-scale production may employ continuous flow reactors to enhance efficiency and reduce reaction times.

Analytical Characterization

Spectroscopic Methods

The compound’s structural elucidation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplets for ethoxy -CH₂CH₃), δ 3.4–4.1 ppm (methylene groups), and δ 6.8–7.5 ppm (aromatic protons).

    • ¹³C NMR: Signals corresponding to carbonyl carbons (~168 ppm) and quaternary carbons in the indolinone ring.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 385.1 [M+H]⁺, consistent with the molecular formula.

TargetProposed Mechanism
TubulinInhibition of polymerization
Heat Shock Protein 90Disruption of client protein folding
Reactive Oxygen SpeciesScavenging of free radicals

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